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Compound of Interest

Compound Name: L002

Cat. No.: B103937 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the histone acetyltransferase (HAT) inhibitor L002's specificity profile, with a

focus on its activity against p300/CBP-associated factor (PCAF).

L002 has been identified as a potent inhibitor of the histone acetyltransferase p300 (KAT3B).[1]

However, its utility as a selective chemical probe is a subject of careful consideration due to its

activity against other HATs and its classification as a potential Pan-Assay Interference

Compound (PAINS).[2] PAINS are compounds that tend to show activity in various assays

through non-specific mechanisms, which can lead to misleading results.[3]

Quantitative Inhibitory Activity of L002
The following table summarizes the in vitro inhibitory activity of L002 against various histone

acetyltransferases. The data clearly indicates a preferential inhibition of p300 over PCAF and

GCN5.

Target HAT IC50 (μM) Reference

p300 1.98 [1][4]

PCAF 35 [1]

GCN5 34 [1]
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Specificity Against Other Epigenetic Modifiers
Further studies have demonstrated that L002 is highly selective for a subset of the GNAT

family of HATs and does not exhibit inhibitory activity against other families of

acetyltransferases, histone deacetylases (HDACs), or histone methyltransferases (HMTs).[4][5]

MYST Family HATs: No inhibition observed against KAT5 (Tip60), KAT7 (MYST2), and

KAT6B (MYST4).[4]

Histone Deacetylases (HDACs): No inhibition observed against HDAC1, HDAC6, and

HDAC11.[4]

Histone Methyltransferases (HMTs): No inhibition observed against a panel of eight HMTs

including DOT1, EZH1, G9a, PRMT1, SETD2, SET7-9, SMYD2, and SUV39H2.[4]

Experimental Protocols
The determination of the inhibitory activity of L002 is primarily conducted through in vitro

histone acetyltransferase assays. A common method is a fluorescence-based assay that

quantifies the product of the acetylation reaction, Coenzyme A (CoASH).

In Vitro HAT Inhibition Assay (Fluorescence-based)
Principle: This assay measures the enzymatic activity of a HAT by detecting the production of

CoASH. The HAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a

histone peptide substrate. The resulting CoASH has a free thiol group that can react with a

fluorogenic maleimide dye, producing a fluorescent adduct that can be quantified.

Materials:

Recombinant HAT enzyme (e.g., p300, PCAF)

Histone peptide substrate (e.g., H3 or H4 peptide)

Acetyl-Coenzyme A (Acetyl-CoA)

L002 inhibitor
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Fluorogenic maleimide dye (e.g., ThioGlo™)

Multi-well plate (e.g., 384-well)

Plate reader capable of fluorescence detection

Procedure:

Prepare serial dilutions of the L002 inhibitor in the assay buffer.

In a multi-well plate, add the HAT enzyme, histone peptide substrate, and the L002 inhibitor

at various concentrations.

Initiate the enzymatic reaction by adding acetyl-CoA.

Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60

minutes).

Stop the reaction by adding a stopping solution or by proceeding directly to the detection

step.

Add the fluorogenic maleimide dye to the wells.

Incubate for a short period to allow the dye to react with the CoASH.

Measure the fluorescence intensity using a plate reader at the appropriate excitation and

emission wavelengths.

Calculate the percent inhibition for each L002 concentration relative to a no-inhibitor control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathway affected by L002 and the general

workflow for assessing its specificity.
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Caption: L002 inhibits p300 HAT activity, leading to reduced acetylation of histones and non-

histone proteins.
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HAT Inhibitor Specificity Workflow
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Caption: Workflow for determining the specificity profile of a HAT inhibitor like L002.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b103937#l002-specificity-profile-against-other-hats-
like-pcaf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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